Enantiomeric Excess (ee) >90% via (R)-BINAP-Ruthenium Catalyzed Reductive Amination: Defined Entry to the (R)-Enantiomer vs. the Racemate
The stereoselective synthesis of the (R)-enantiomer is achievable via asymmetric reductive amination of 2,2-dimethylpentan-3-one using (R)-BINAP-ruthenium complexes as chiral catalysts under mild hydrogenation conditions (20–50 °C, 10–50 bar H₂), which provides the (R)-amine in >90% enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 73153-81-8) is obtained by non-stereoselective reductive amination and contains exactly 50% of each enantiomer with 0% ee . The >90% ee represents a >40 percentage-point improvement in stereochemical purity versus the racemate, ensuring that downstream diastereoselective transformations are not compromised by the competing (S)-antipode.
| Evidence Dimension | Enantiomeric excess (ee) of synthesized amine product |
|---|---|
| Target Compound Data | >90% ee (R)-enantiomer |
| Comparator Or Baseline | Racemic 2,2-dimethylpentan-3-amine (CAS 73153-81-8): 0% ee |
| Quantified Difference | Δee > 90 percentage points |
| Conditions | Reductive amination of 2,2-dimethylpentan-3-one; (R)-BINAP-ruthenium catalyst, 20–50 °C, 10–50 bar H₂ vs. non-stereoselective reductive amination conditions |
Why This Matters
Procurement of the single-enantiomer (R)-amine avoids the ~50% yield penalty and chiral separation burden inherent to racemate use in enantiospecific syntheses.
